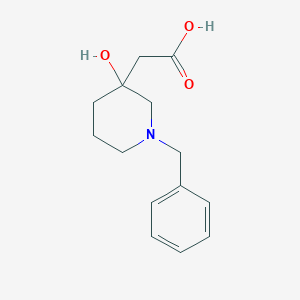

2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1-benzyl-3-hydroxypiperidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(17)9-14(18)7-4-8-15(11-14)10-12-5-2-1-3-6-12/h1-3,5-6,18H,4,7-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJCALQSYAGVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a primary amine, and a ketone are reacted to form the piperidine structure.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where an appropriate oxidizing agent is used to convert a precursor to the hydroxyl-substituted piperidine.

Acetic Acid Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in 2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine-Acetic Acid Derivatives

*Calculated based on structural similarity to .

Key Observations

Functional Group Impact: The hydroxyl group in the target compound enhances hydrophilicity compared to the sulfonyl () or chloro-benzoxazol () groups, which are more electronegative and may alter receptor-binding kinetics .

Pharmacophore Mapping :

- Pharmacophore models in (Tables S1-S3) suggest that substituents like benzyl or benzodioxol () improve ligand-receptor interactions through aromatic stacking, while hydroxyl groups may stabilize hydrogen bonds. However, the chloro-benzoxazol derivative () might exhibit higher toxicity due to halogenated motifs .

Synthetic Efficiency: Compound 3p () was synthesized in 58% yield, indicating moderate efficiency.

Safety and Handling :

- The chloro-benzoxazol derivative () carries precautionary GHS statements, suggesting higher reactivity or toxicity compared to the target compound. Sulfonyl-containing analogs () may exhibit greater stability but reduced metabolic clearance .

Biological Activity

2-(1-Benzyl-3-hydroxypiperidin-3-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉NO₂. The compound features a piperidine ring substituted with a benzyl group and an acetic acid moiety, which contributes to its unique pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Analgesic and Anti-inflammatory Effects

- The compound has been studied for its analgesic properties, likely due to its interaction with opioid receptors. Similar compounds have shown efficacy in treating pain and inflammation, suggesting potential applications in pain management therapies.

2. Neuropharmacological Effects

- It may influence neurotransmitter systems involved in anxiety and depression. Compounds with similar structures have been noted for their ability to modulate the activity of neurotransmitters such as serotonin and norepinephrine, indicating a possible role in treating mood disorders.

3. Interaction with Biological Receptors

- Interaction studies have demonstrated that this compound interacts with various receptors, including opioid receptors, which are critical in mediating pain and emotional responses.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound. The presence of the hydroxyl group on the piperidine ring is significant as it influences receptor binding affinity and selectivity compared to other similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1-Benzylpiperidin-4-yl)acetic acid | C₁₄H₁₉NO₂ | Higher affinity for different opioid receptors |

| N-Benzyl-N-methylpiperidine-4-carboxamide | C₁₄H₁₉N₂O₂ | Exhibits unique anti-inflammatory properties |

| 1-Benzylpiperidine | C₁₅H₁₈N | Basic structure used as a precursor for various derivatives |

The specific positioning of functional groups in this compound enhances its biological activity compared to these structurally similar compounds.

Case Studies and Experimental Findings

While comprehensive clinical data on this compound remain limited, preliminary studies provide insights into its potential:

In Vitro Studies

- In vitro assays have indicated that compounds with similar piperidine structures exhibit high affinity for dopamine and norepinephrine transporters, which are critical in the modulation of mood and pain perception .

In Vivo Studies

- Animal models have shown that related compounds can significantly alter locomotor activity, suggesting that they may influence central nervous system functions. For example, certain derivatives demonstrated effects comparable to established analgesics like cocaine in terms of locomotor stimulation .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Purify intermediates via column chromatography or recrystallization.

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water) .

X-ray Diffraction : Collect data using a Bruker SMART APEXII diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 120 K. Example parameters:

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 12.5022, 8.2690, 9.0199 |

| β (°) | 93.573 |

| Resolution | 0.84 Å |

Refinement : Use SHELXL for structure solution and refinement. Apply absorption correction (e.g., SADABS) and constrain H-atoms geometrically. Target R-factor < 0.03 .

Q. Data Interpretation :

- Analyze dihedral angles (e.g., phenyl vs. acetic acid plane) to confirm stereochemistry.

- Identify hydrogen-bonding motifs (e.g., R₂²(8) dimers) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for airborne control .

Exposure Response :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress persists.

- Skin Contact : Wash with soap and water for 15 minutes.

- Ingestion : Rinse mouth with water; do not induce vomiting .

Storage : Keep in a cool, dry place (<25°C) away from oxidizers.

Q. GHS Classification :

Advanced: How can contradictions between NMR and X-ray crystallography data be resolved?

Methodological Answer:

Dynamic Effects : NMR captures time-averaged conformers in solution, while X-ray shows static solid-state geometry. Use variable-temperature NMR to assess conformational flexibility .

Tautomerism/Kinetics : Check for pH-dependent equilibria (e.g., enol-keto tautomerism) via ¹³C NMR.

Complementary Techniques :

- Compare DFT-calculated NMR shifts (e.g., Gaussian09) with experimental data.

- Validate hydrogen-bonding networks via IR spectroscopy .

Case Study : In 2-(3-bromo-4-methoxyphenyl)acetic acid, X-ray revealed a near-perpendicular dihedral angle (78.15°) between phenyl and acetic acid planes, whereas NMR suggested greater mobility .

Advanced: What strategies optimize regioselective functionalization of the piperidine ring?

Methodological Answer:

Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield specific sites during synthesis .

Directing Effects : Leverage electronic effects (e.g., electron-withdrawing substituents) to guide electrophilic attacks. Example: Bromination in acetic acid selectively targets para positions .

Catalysis : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions at the 3-hydroxy position .

Example : In Combretastatin A-4 synthesis, bromine in acetic acid achieved regioselective substitution due to the methoxy group’s electron-donating effect .

Advanced: How can computational modeling enhance conformational analysis?

Methodological Answer:

DFT Calculations : Use Gaussian09 or ORCA to optimize molecular geometries at the B3LYP/6-31G(d) level. Compare with X-ray torsional angles (e.g., C7—O1—C1—C6 = 1.2° in 2-(3-bromo-4-methoxyphenyl)acetic acid) .

Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) to predict solution-phase conformers.

Docking Studies : Map hydrogen-bonding interactions with biological targets (e.g., enzymes) to validate pharmacophore models.

Validation : Match computed IR spectra with experimental data to confirm accuracy .

Basic: What analytical techniques quantify purity and concentration?

Methodological Answer:

Titration : Use NaOH (1.0 M) with phenolphthalein indicator to titrate the acetic acid group. Calculate molarity via , correcting for dilution .

HPLC : Employ a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30).

Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₄H₁₉NO₃: 250.14).

Example : In vinegar titration, a 13.6% error arose from measurement inaccuracies, highlighting the need for calibrated pipettes .

Advanced: How does hydrogen bonding influence solid-state packing?

Methodological Answer:

X-ray Analysis : Identify O—H···O interactions forming centrosymmetric dimers (e.g., R₂²(8) motifs). Measure bond distances (e.g., 2.65 Å for O—H···O) .

Thermal Analysis : Use DSC to correlate melting points with packing efficiency.

Solubility Studies : Compare solubility in polar vs. nonpolar solvents to infer intermolecular forces.

Case Study : In 2-(3-bromo-4-methoxyphenyl)acetic acid, hydrogen-bonded dimers dominated the lattice, stabilizing the crystal structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.